N-Bromo-2,2,2-trichloroacetamide
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Overview
Description
N-Bromo-2,2,2-trichloroacetamide is a chemical compound with the molecular formula C₂HBrCl₃NO and a molecular weight of 241.298 g/mol . It is known for its use in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Bromo-2,2,2-trichloroacetamide can be synthesized through the bromination of 2,2,2-trichloroacetamide. The reaction typically involves the use of bromine as the brominating agent in the presence of a base such as potassium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Bromo-2,2,2-trichloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium hydroxide and solvents such as chloroform . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides.
Scientific Research Applications
N-Bromo-2,2,2-trichloroacetamide has several applications in scientific research, including:
Biology: The compound can be used in biochemical studies to investigate the effects of brominated compounds on biological systems.
Medicine: Research into potential medicinal applications of brominated compounds includes studying their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-Bromo-2,2,2-trichloroacetamide involves the interaction of the bromine atom with various molecular targets. In substitution reactions, the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Bromo-2,2,2-trichloroacetamide include:
2,2,2-Trichloroacetamide: A precursor in the synthesis of this compound.
N-Bromoacetamide: Another brominated acetamide with similar reactivity but different molecular structure.
Uniqueness
This compound is unique due to the presence of both bromine and trichloro groups in its structure. This combination imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.
Properties
IUPAC Name |
N-bromo-2,2,2-trichloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrCl3NO/c3-7-1(8)2(4,5)6/h(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNPHKIIQIIQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)NBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrCl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506095 |
Source
|
Record name | N-Bromo-2,2,2-trichloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35077-12-4 |
Source
|
Record name | N-Bromo-2,2,2-trichloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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